1-(Ethoxymethyl)-4-fluorobenzene
Description
1-(Ethoxymethyl)-4-fluorobenzene (C₉H₁₁FO) is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the para position and an ethoxymethyl (-CH₂-OCH₂CH₃) group at the ortho position. This compound is structurally characterized by its ether-linked ethyl group, which enhances solubility in organic solvents and modulates electronic properties.
Properties
IUPAC Name |
1-(ethoxymethyl)-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKACQRAHJPTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethoxymethyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl alcohol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction, and automated systems ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxymethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The ethoxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atom can be replaced with a hydrogen atom through catalytic hydrogenation.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products:
- Oxidation yields carboxylic acid derivatives.
- Reduction produces 1-(Ethoxymethyl)benzene.
- Substitution results in various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
1-(Ethoxymethyl)-4-fluorobenzene features a fluorine atom at the para position of the benzene ring and an ethoxymethyl substituent. The presence of the fluorine atom enhances the compound's reactivity and biological activity, while the ethoxymethyl group contributes to its solubility and stability in various environments.
Medicinal Chemistry
Pharmaceutical Development:
The incorporation of fluorine into organic molecules often leads to improved pharmacokinetic properties. Fluorinated compounds can exhibit increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. The unique structure of this compound suggests potential applications in drug design, particularly as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and inflammatory conditions .
Case Studies:
- Anticancer Activity: Research indicates that similar fluorinated compounds have shown significant antiproliferative effects against cancer cell lines such as MCF-7 (breast adenocarcinoma) and HT29 (colon carcinoma) . The potential of this compound as a lead compound in this area warrants further investigation.
- Anti-inflammatory Properties: Compounds with structural similarities to this compound have been noted for their anti-inflammatory effects, suggesting that this compound may influence enzyme activity or cellular signaling pathways involved in inflammation.
Materials Science
Liquid Crystals:
The unique combination of functional groups in this compound makes it a candidate for use in liquid crystal applications. Fluorinated compounds are known to possess advantageous optical and dielectric properties, which are crucial for developing advanced liquid crystal displays (LCDs) and other optoelectronic devices .
Table 1: Properties of Fluorinated Liquid Crystals
| Compound Name | Optical Anisotropy | Viscosity | Nematogenicity |
|---|---|---|---|
| This compound | High | Low | Excellent |
| 4-Fluorobenzylpiperazine | Moderate | Medium | Good |
| 2-Fluoro-1-phenylethanol | High | Low | Very Good |
Organic Synthesis
Synthetic Intermediates:
The reactivity of this compound allows it to serve as an intermediate in various organic synthesis reactions. Its ability to participate in nucleophilic aromatic substitutions makes it valuable for generating diverse derivatives with tailored properties for specific applications .
Potential Reactions:
- Nucleophilic Aromatic Substitution: The fluorine atom acts as a good leaving group, facilitating the introduction of various nucleophiles.
- Coupling Reactions: The compound can be utilized in coupling reactions to form more complex structures that may have pharmaceutical or industrial applications.
Mechanism of Action
The mechanism by which 1-(Ethoxymethyl)-4-fluorobenzene exerts its effects depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the fluorine atom’s electron-withdrawing nature makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the benzene ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(Ethoxymethyl)-4-fluorobenzene with structurally related compounds, focusing on substituent effects, molecular properties, and applications:
Notes:
- Reactivity Trends : Halomethyl derivatives (Br, Cl) exhibit higher electrophilicity, making them suitable for alkylation reactions, while azidomethyl derivatives enable bioorthogonal chemistry .
- Pharmaceutical Relevance : 1-(Bromomethyl)-4-fluorobenzene is critical in synthesizing γ-secretase modulators for Alzheimer’s research, demonstrating the therapeutic value of fluorinated intermediates .
Biological Activity
1-(Ethoxymethyl)-4-fluorobenzene, a compound with notable structural characteristics, has garnered attention in various fields of research, particularly for its potential biological activities. This article aims to explore the biological activity of this compound, supported by detailed research findings, data tables, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an ethoxymethyl group and a fluorine atom attached to a benzene ring. Its chemical formula is C10H13F, and it possesses unique properties that influence its interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Target Interaction : This compound may interact with various biological macromolecules, including proteins and nucleic acids, influencing their function.
- Biochemical Pathways : It has been observed to affect multiple biochemical pathways, which can lead to therapeutic effects in specific contexts.
Pharmacological Applications
This compound has been investigated for its potential applications in:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of antibacterial agents.
- Anticancer Properties : Research suggests that derivatives of fluorobenzene compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Case Studies
Recent studies have highlighted the efficacy of this compound in specific applications:
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against Gram-positive bacteria, indicating its potential as a new antimicrobial agent.
- Cancer Cell Inhibition : In vitro experiments revealed that this compound could reduce the viability of certain cancer cell lines by inducing apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anticancer | Reduced viability in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of key enzymes |
Table 2: Comparison with Related Compounds
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Fluorobenzene | Fluorine substitution on benzene | Antimicrobial |
| Ethylbenzene | Ethyl group on benzene | Solvent properties |
| This compound | Ethoxymethyl and fluorine substitution | Antimicrobial, anticancer |
Research Findings
- Antimicrobial Studies : A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and testing of various fluorinated compounds, including this compound. The results indicated significant antimicrobial activity against selected pathogens, warranting further investigation into its mechanism of action and efficacy in clinical settings .
- Cancer Research : Another study focused on the anticancer properties of fluorinated aromatic compounds. The findings suggested that modifications to the benzene ring could enhance cytotoxicity against cancer cells. Specifically, this compound was noted for its ability to induce apoptosis in breast cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
